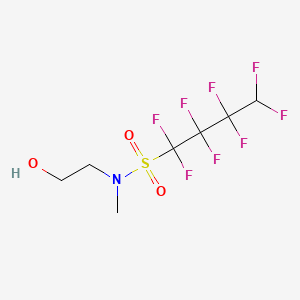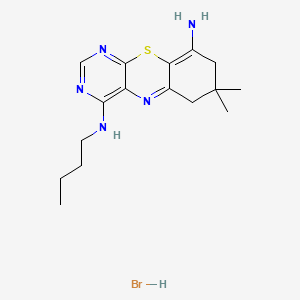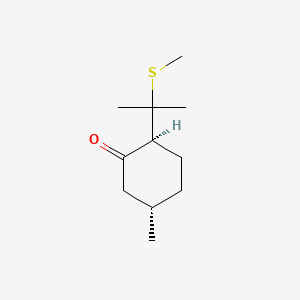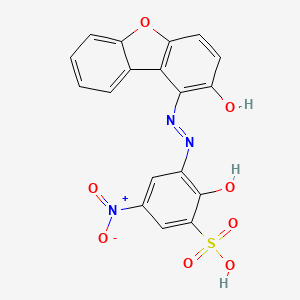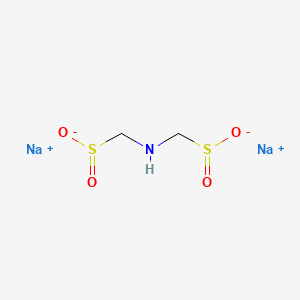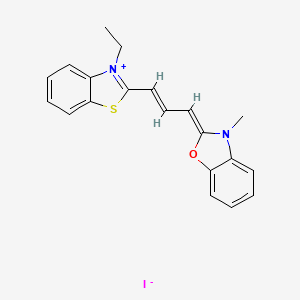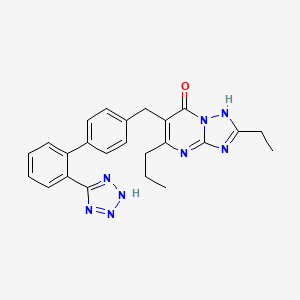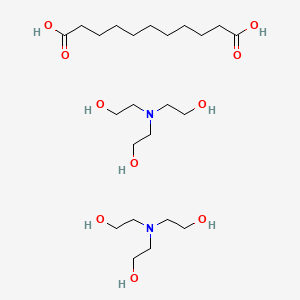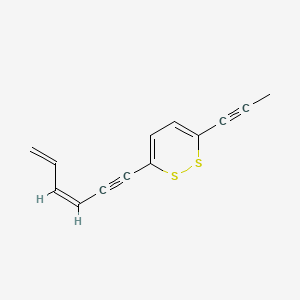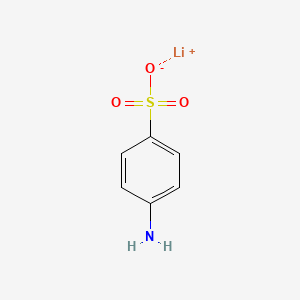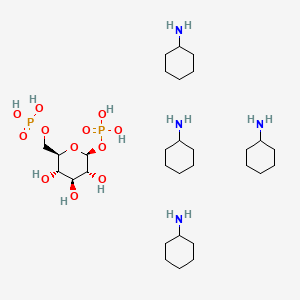
Einecs 298-550-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 298-550-1, also known as β-D-glucose 1,6-bis(dihydrogen phosphate), compound with cyclohexylamine (1:4), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of β-D-glucose 1,6-bis(dihydrogen phosphate) involves the phosphorylation of β-D-glucose. This process typically requires the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired bisphosphate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
β-D-glucose 1,6-bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
β-D-glucose 1,6-bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: This compound is utilized in studies related to cellular metabolism and enzyme activity.
Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of β-D-glucose 1,6-bis(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes involved in glucose metabolism. The compound acts as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The phosphorylation state of the compound plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- β-D-glucose 1-phosphate
- β-D-glucose 6-phosphate
- α-D-glucose 1-phosphate
Comparison
Compared to its similar compounds, β-D-glucose 1,6-bis(dihydrogen phosphate) is unique due to its dual phosphorylation, which provides distinct chemical and biological properties. This dual phosphorylation allows it to participate in more complex biochemical pathways and reactions, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
93805-67-5 |
|---|---|
Formule moléculaire |
C30H66N4O12P2 |
Poids moléculaire |
736.8 g/mol |
Nom IUPAC |
cyclohexanamine;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;;;;2-,3-,4+,5-,6+/m....1/s1 |
Clé InChI |
KRQDUKGDTPUTQA-XSFXTZNASA-N |
SMILES isomérique |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


